1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone
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Description
1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23N7O3S and its molecular weight is 441.51. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound acts as a highly potent and selective inhibitor of ALK5 . It binds to the kinase domain of ALK5, thereby inhibiting its activity. This inhibition disrupts the TGF-β signaling pathway, leading to changes in cellular processes regulated by this pathway .
Biochemical Pathways
The TGF-β signaling pathway is the primary biochemical pathway affected by this compound. When TGF-β binds to its receptor, it activates the receptor’s kinase domain, which then phosphorylates and activates downstream SMAD proteins. These proteins translocate to the nucleus and regulate the transcription of target genes . By inhibiting ALK5, the compound prevents the activation of SMAD proteins, thereby affecting the transcription of genes regulated by the TGF-β pathway .
Pharmacokinetics
The compound exhibits good oral bioavailability, with a reported value of 51% . It also shows high systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL . These properties suggest that the compound can be effectively absorbed and distributed in the body, reaching the necessary concentrations at the site of action .
Result of Action
The inhibition of ALK5 by the compound leads to the disruption of the TGF-β signaling pathway. This can result in changes in cell growth, differentiation, and apoptosis, depending on the specific cellular context . Given the role of TGF-β signaling in cancer progression and fibrosis, the compound may have potential therapeutic effects in these conditions .
Properties
IUPAC Name |
1-[2-methyl-5-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-14-11-16-12-17(3-4-18(16)27(14)15(2)28)31(29,30)25-9-7-24(8-10-25)20-6-5-19-22-21-13-26(19)23-20/h3-6,12-14H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGFPIWFXGRBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.